Altanserin hydrochloride

描述

准备方法

盐酸艾坦色林的合成涉及多个步骤,从制备核心喹唑啉酮结构开始。合成路线通常包括以下步骤:

喹唑啉酮核的形成: 合成从制备 2-硫代 -4(1H)-喹唑啉酮开始。

哌啶部分的引入:

盐酸艾坦色林的工业生产方法尚未得到广泛记录,但它们可能遵循类似的合成路线,并针对大规模生产进行优化。

化学反应分析

Key Observations

-

Solvent system : DMSO facilitates high-temperature NAS without decomposition .

-

Byproducts : Polar metabolites during purification are minimized via SepPak cartridges .

Metabolic Pathways

Altanserin undergoes hepatic metabolism, primarily via ketone reduction and N-dealkylation .

Ketone Reduction

-

Product : Altanserinol (3-(2-(4-(4-fluorophenyl)hydroxymethylpiperidin-1-yl)ethyl)-2,3-dihydro-2-thioxo-4(1H)-quinazolinone) .

-

Mechanism : NADPH-dependent reduction of the benzoyl ketone to a secondary alcohol .

N-Dealkylation

Key Observations

-

Plasma stability : 74% ± 6% intact [18F]altanserin remains after 2 hours .

-

Brain penetration : Metabolites cross the blood-brain barrier but lack receptor affinity .

Receptor-Binding Specificity

Altanserin’s selectivity for 5-HT2A receptors is influenced by its intact structure:

| Receptor | Ki (nM) | Selectivity Ratio (vs. 5-HT2A) | Source |

|---|---|---|---|

| 5-HT2A | 0.13 | 1 | |

| α1-Adrenergic | 4.55 | 35-fold lower | |

| 5-HT2C | 40 | 308-fold lower | |

| D2 Dopamine | 62 | 477-fold lower |

科学研究应用

Neuroimaging Studies

Positron Emission Tomography (PET) Scans

Altanserin hydrochloride is extensively used as a radioligand in PET imaging to visualize and quantify 5-HT2A receptors in the brain. Its high binding affinity (Ki value of 0.13 nM) for the 5-HT2A receptor makes it an ideal candidate for studying serotonin receptor distribution and density.

Case Study: Validation of [18F]Altanserin Binding

In a study validating the use of [18F]altanserin, researchers demonstrated its suitability for imaging 5-HT2A receptors in rat models. The study assessed the specific binding and reversibility of [18F]altanserin, confirming its effectiveness in quantifying receptor availability in various brain regions (Lemaire et al., 1991; Kristiansen et al., 2005) .

Pharmacological Studies

Role in Neurological Disorders

This compound is used to investigate the role of serotonin 2A receptors in various neurological and psychiatric disorders, including schizophrenia, depression, and anxiety disorders. By blocking these receptors, researchers can elucidate the mechanisms underlying these conditions.

Case Study: Frontal Serotonin2A Receptor Binding in Schizophrenia

A study published in JAMA Psychiatry explored decreased frontal serotonin 2A receptor binding in patients with schizophrenia using [18F]altanserin. The findings suggested that alterations in serotonin signaling may contribute to the pathophysiology of schizophrenia, highlighting the importance of serotonin receptors in mental health research .

Drug Development

Reference Compound for New Drugs

This compound serves as a reference compound in the development of new drugs targeting serotonin 2A receptors. Its selective antagonism allows researchers to explore potential therapeutic agents that modulate serotonin signaling pathways.

Comparison Table: Compounds Related to this compound

| Compound Name | Type | Receptor Affinity | Unique Features |

|---|---|---|---|

| Ketanserin | Antagonist | 5-HT2A, α1 | Primarily used for hypertension treatment |

| Ritanserin | Antagonist | 5-HT2A | Exhibits anxiolytic properties |

| Clozapine | Atypical Antipsychotic | Multiple receptors | Efficacious in treatment-resistant schizophrenia |

Altanserin's unique selectivity for the 5-HT2A receptor enhances its utility in pharmacological studies and clinical research settings.

Research on Serotonin Release Mechanisms

Understanding Serotonin Dynamics

Researchers utilize this compound to investigate serotonin release mechanisms by selectively blocking the 5-HT2 receptors. This application aids in understanding how serotonin influences cellular functions across various tissues and brain regions.

作用机制

相似化合物的比较

盐酸艾坦色林与其他 5-羟色胺 2A 受体拮抗剂进行比较,例如:

酮色林: 另一种用于神经影像学和药理学研究的 5-羟色胺 2A 受体拮抗剂.

沃林色林 (MDL-100,907): 一种用于 PET 成像的放射性配体,具有与艾坦色林相似的结合特性.

塞托佩隆: 另一种用于 PET 成像 5-羟色胺 2A 受体的化合物.

盐酸艾坦色林由于其对 5-羟色胺 2A 受体的高选择性和结合亲和力而独一无二,使其成为神经影像学研究中的一种有价值的工具 。

生物活性

Altanserin hydrochloride is a potent and selective antagonist of the serotonin 5-HT2A receptor, making it a valuable compound in neuropharmacological research. Its chemical structure and properties facilitate its role in various biological activities, particularly in understanding serotonin signaling pathways and their implications in neuropsychiatric disorders.

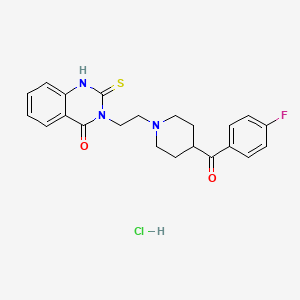

- Chemical Name: 3-[2-[4-(4-Fluorobenzoyl)-1-piperidinyl]ethyl]-2,3-dihydro-2-thioxo-4(1H)-quinazolinone hydrochloride

- Molecular Formula: C₁₈H₁₈ClN₃O

- CAS Number: 1135280-78-2

- Purity: ≥98% (HPLC)

Altanserin exhibits high affinity for the 5-HT2A receptor with a Ki value of approximately 0.13 nM, indicating its potency as an antagonist. By blocking this receptor, altanserin inhibits serotonin-induced signaling pathways, which are implicated in various neuropsychiatric conditions such as schizophrenia and depression .

Biological Applications

1. Neuropharmacological Studies:

- Altanserin is extensively used in research to investigate the role of serotonin in mood regulation and perception. Its selective antagonism allows researchers to study the downstream effects of serotonin signaling in different brain regions .

2. Imaging Techniques:

- The compound is utilized in positron emission tomography (PET) imaging to assess 5-HT2A receptor availability in both cortical and subcortical regions. This application aids in understanding the pathophysiology of psychiatric disorders by visualizing receptor binding in vivo .

3. Serotonin Release Studies:

- By blocking 5-HT2 receptors, altanserin helps researchers evaluate the capacity of neuronal tissues to release serotonin, thus elucidating mechanisms that regulate serotonin dynamics .

Study on Schizophrenia

In a study involving antipsychotic-naive schizophrenic patients, altanserin labeled with fluorine-18 was used to measure serotonin 2A receptor binding. The results indicated variations in receptor availability, suggesting a complex relationship between serotonin signaling and schizophrenia symptoms .

Antidepressant Effects

Research has shown that long-term administration of antidepressants can lead to down-regulation of brain serotonin 2 receptors. In one study, patients treated with desipramine exhibited decreased binding of altanserin to 5-HT2 receptors, highlighting the potential for altanserin to serve as a biomarker for treatment response in depressive disorders .

Comparative Binding Affinity Table

| Receptor Type | Ki Value (nM) |

|---|---|

| 5-HT2A | 0.13 |

| 5-HT2C | 4.55 |

| D2 | 40 |

| α1 | 62 |

| 5-HT1A | 1570 |

常见问题

Basic Research Questions

Q. What is the primary receptor target of altanserin hydrochloride, and what methodological approaches confirm its selectivity?

this compound is a selective 5-HT2A receptor antagonist. Its binding affinity and selectivity are confirmed via:

- Radioligand binding assays : Competitive displacement studies using [³H]ketanserin or [¹⁸F]altanserin in cortical tissues (IC₅₀ values <10 nM for 5-HT2A vs. >100 nM for other receptors) .

- Functional assays : Inhibition of 5-HT-induced calcium signaling in transfected HEK293 cells .

- PET imaging validation : [¹⁸F]altanserin’s cortical uptake correlates with 5-HT2A density, validated by blocking studies with ketanserin .

Q. How is this compound utilized in serotonin receptor mapping, and what experimental protocols are standard?

Altanserin is a key tool for 5-HT2A receptor quantification in neuroimaging:

- PET protocol : Administer [¹⁸F]altanserin (dose: 3–5 mCi) with arterial blood sampling for metabolite correction. Scan duration: 90–120 minutes. Reference regions (e.g., cerebellum) account for nonspecific binding .

- Data analysis : Use Logan graphical analysis or two-tissue compartment modeling to estimate receptor density (BPND) .

Advanced Research Questions

Q. What experimental design challenges arise when using this compound in PET studies, and how are they mitigated?

Key challenges include:

- Metabolite interference : [¹⁸F]altanserin produces radiometabolites that cross the blood-brain barrier. Solution : Develop HPLC-based metabolite correction protocols .

- Off-target binding : Moderate affinity for 5-HT2C receptors. Mitigation : Co-administer selective 5-HT2C blockers (e.g., SB 242084) or use voxel-wise partial volume correction .

- Kinetic modeling variability : Regional differences in blood flow affect quantification. Approach : Implement MRI-based arterial spin labeling for concurrent perfusion measurement .

Q. How do discrepancies between in vitro and in vivo efficacy data for this compound inform receptor interaction hypotheses?

Discrepancies often stem from:

- Pharmacokinetic factors : Poor brain penetration (logP = 2.1) limits in vivo efficacy despite high in vitro affinity (Ki = 0.3 nM). Method : Use intracerebral microdialysis to measure free brain concentrations .

- Receptor reserve : High 5-HT2A expression in cortical regions may mask partial antagonism. Strategy : Conduct in situ receptor occupancy studies with graded dosing .

Q. What methodological frameworks resolve contradictory data on altanserin’s functional effects across species?

Species-specific 5-HT2A polymorphisms alter ligand efficacy. For example:

- Rodent vs. primate divergence : Rat 5-HT2A has 87% homology with human. Approach : Use transgenic models expressing humanized 5-HT2A receptors .

- Functional assays : Compare altanserin’s inhibition of 5-HT-induced phosphoinositide hydrolysis (EC₅₀ shift analysis) in human vs. rat cortical slices .

Q. How should researchers analyze altanserin’s allosteric modulation potential given conflicting radioligand binding data?

Contradictory reports on allosteric effects require:

- Saturation binding with varying GTPγS : Assess if altanserin alters Bmax/Kd in the presence of G-protein modulators .

- Schild regression analysis : Linear plots suggest competitive antagonism; nonlinearity implies allosteric interaction .

Q. Data Interpretation & Reproducibility

Q. What statistical approaches validate altanserin’s dose-response relationships in behavioral studies?

Use:

- Hierarchical modeling : Account for intra-subject variability in repeated-measures designs (e.g., PET scans pre/post treatment) .

- Bootstrap resampling : Estimate confidence intervals for EC₅₀/IC₅₀ values derived from small-N neuroimaging cohorts .

Q. How can researchers address batch-to-batch variability in this compound’s biochemical activity?

- QC protocols : Validate each batch via:

属性

IUPAC Name |

3-[2-[4-(4-fluorobenzoyl)piperidin-1-yl]ethyl]-2-sulfanylidene-1H-quinazolin-4-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22FN3O2S.ClH/c23-17-7-5-15(6-8-17)20(27)16-9-11-25(12-10-16)13-14-26-21(28)18-3-1-2-4-19(18)24-22(26)29;/h1-8,16H,9-14H2,(H,24,29);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFPPLMAMMZZOEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)C2=CC=C(C=C2)F)CCN3C(=O)C4=CC=CC=C4NC3=S.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23ClFN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9042592 | |

| Record name | Altanserin hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9042592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

448.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1135280-78-2 | |

| Record name | Altanserin hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1135280782 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Altanserin hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9042592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ALTANSERIN HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XUL9717F5K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。